Molecular Weight Differentiation vs. Unsubstituted and Trifluoromethyl Analogs
The molecular weight of 5-(4-Methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde (192.24 g/mol) places it in an intermediate lipophilicity and permeability space relative to the lighter unsubstituted analog 5-(1H-pyrazol-1-yl)thiophene-2-carbaldehyde (178.21 g/mol) and the heavier trifluoromethyl analog 5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carbaldehyde (260.24 g/mol) . This 14–68 Da spread corresponds to calculated LogP differences of approximately 0.2–0.6 log units, which is significant for cell permeability and solubility in early drug discovery screening cascades .
| Evidence Dimension | Molecular Weight and Estimated LogP |
|---|---|
| Target Compound Data | MW 192.24 g/mol; TPSA 34.89 Ų; LogP ~2.05 |
| Comparator Or Baseline | 5-(1H-Pyrazol-1-yl)thiophene-2-carbaldehyde (MW 178.21); 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carbaldehyde (MW 260.24) |
| Quantified Difference | ΔMW: +14.03 vs. unsubstituted; –68.00 vs. CF₃ analog; LogP of 2.05 falls between these two extremes |
| Conditions | Calculated physical-chemical properties from vendor and database entries; LogP from Leyan computational data |
Why This Matters
Procurement of the correct molecular-weight variant directly impacts downstream permeability, solubility, and formulation parameters in lead optimization programs.
